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Compound of Interest

Compound Name: 1-N-Boc-3-(R)-cyanopiperidine

Cat. No.: B1337191

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-N-Boc-3-(R)-
cyanopiperidine, a valuable chiral building block in the development of various
pharmaceutical agents. The protocol outlines a two-step synthetic route commencing from the
commercially available starting material, (R)-1-Boc-3-hydroxypiperidine. The synthesis involves
the activation of the hydroxyl group via tosylation, followed by a nucleophilic substitution with a
cyanide salt.

Reaction Scheme

The synthesis proceeds in two key steps:

o Tosylation: The hydroxyl group of (R)-1-Boc-3-hydroxypiperidine is converted to a p-
toluenesulfonate (tosylate) ester. This transforms the hydroxyl into a good leaving group for
the subsequent nucleophilic substitution.

o Cyanation: The tosylate intermediate is then treated with a cyanide salt, such as sodium
cyanide, to introduce the cyano group at the C3 position via an SN2 reaction, resulting in the
desired 1-N-Boc-3-(R)-cyanopiperidine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis protocol.
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Step 1: (R)-tert-butyl 3-

e Step 2: 1-N-Boc-3-(R)-
Parameter (tosyloxy)piperidine-1-

cyanopiperidine
carboxylate

Molecular Formula C17H25NOsS C11H1sN202

Molecular Weight 355.45 g/mol 210.27 g/mol

Typical Yield 90-95% 85-90%

Purity (by HPLC) >98% >98%

Appearance White to off-white solid White to pale yellow solid
Melting Point Not reported 60-65 °C

Experimental Protocols

Materials and Methods

* (R)-1-Boc-3-hydroxypiperidine

¢ p-Toluenesulfonyl chloride (TsCI)

e Pyridine (anhydrous)

e Dichloromethane (DCM, anhydrous)

e Sodium cyanide (NaCN)

¢ Dimethylformamide (DMF, anhydrous)

o Diethyl ether

o Saturated aqueous sodium bicarbonate (NaHCOs)
e Brine

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)
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« Silica gel for column chromatography

» Standard laboratory glassware and equipment

Step 1: Synthesis of (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate

This procedure details the activation of the hydroxyl group by conversion to a tosylate.

 In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-
Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

e Cool the solution to 0 °C using an ice bath.

¢ Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.

o Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
 Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by the slow addition of water.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

o Combine the organic layers and wash sequentially with 1 M HCI, saturated aqueous
NaHCOs, and brine.

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced pressure
to yield the crude product.

o Purify the crude (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate by flash column
chromatography on silica gel.

Step 2: Synthesis of 1-N-Boc-3-(R)-cyanopiperidine

This procedure describes the nucleophilic substitution of the tosylate with cyanide.
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In a round-bottom flask under an inert atmosphere, dissolve the purified (R)-tert-butyl 3-
(tosyloxy)piperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF).

Add sodium cyanide (1.5 eq) to the solution.

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

Monitor the reaction progress by TLC.

After completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous mixture with diethyl ether.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

Purify the crude 1-N-Boc-3-(R)-cyanopiperidine by flash column chromatography on silica
gel to obtain the final product.

Visualizations

Experimental Workflow
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Workflow for the Synthesis of 1-N-Boc-3-(R)-cyanopiperidine
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Caption: Synthetic workflow for 1-N-Boc-3-(R)-cyanopiperidine.
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Caption: Overview of the reaction mechanisms involved.

 To cite this document: BenchChem. [Synthesis of 1-N-Boc-3-(R)-cyanopiperidine: A Detailed
Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337191#synthesis-protocol-for-1-n-boc-3-r-
cyanopiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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